molecular formula C11H11NO3 B1315495 Ethyl 2-oxoindoline-5-carboxylate CAS No. 61394-49-8

Ethyl 2-oxoindoline-5-carboxylate

Cat. No.: B1315495
CAS No.: 61394-49-8
M. Wt: 205.21 g/mol
InChI Key: PESDNLMIHZQXPD-UHFFFAOYSA-N
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Description

Ethyl 2-oxoindoline-5-carboxylate is a chemical compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indoles are heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals

Mechanism of Action

Target of Action

Ethyl 2-oxoindoline-5-carboxylate is a small molecule that has been shown to have notable cytotoxicity toward human cancer cell lines . The primary targets of this compound are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play crucial roles in regulating apoptosis, a programmed cell death process that is often targeted in anticancer drug development .

Mode of Action

The compound interacts with its targets by activating procaspase-3 . Procaspase-3 is a key enzyme regulating apoptosis responses and is known as the executioner caspase . By activating procaspase-3, this compound induces apoptosis in cancer cells, leading to their death .

Biochemical Pathways

The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, known as caspases . The activation of these pathways leads to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .

Pharmacokinetics

The compound’s notable cytotoxicity toward human cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . Specifically, the compound has been shown to accumulate cells in the S phase and substantially induce late cellular apoptosis . This effect is particularly pronounced in colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) cell lines .

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxoindoline-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with caspases, a family of cysteine proteases involved in the regulation of apoptosis . Additionally, this compound has shown interactions with proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, and p53 .

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound induces cytotoxicity in human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The compound has been observed to accumulate U937 cells in the S phase and substantially induce late cellular apoptosis . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been found to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This activation is achieved through binding interactions with specific proteins involved in the apoptotic pathways, such as XIAP and Bcl-2 . Additionally, the compound’s ability to inhibit certain enzymes further contributes to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity in cancer cells . At higher doses, this compound has shown increased cytotoxicity and apoptosis induction . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure its safe and effective use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors influencing its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound will provide valuable insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Ethyl 2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-oxoindoline-5-carboxylate is characterized by its unique structure, which includes an indoline ring and a carboxylate functional group. Its molecular formula is C11_{11}H9_{9}NO3_{3}, with a molecular weight of approximately 205.21 g/mol. The compound features a carbonyl group (C=O) adjacent to the indoline structure, contributing to its reactivity and potential biological activity.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of various indole derivatives, which are prominent in medicinal chemistry and materials science. The compound's reactivity allows for the formation of diverse derivatives that can be explored for pharmaceutical applications.

Table 1: Synthesis of Indole Derivatives from this compound

Derivative TypeMethod of SynthesisYield (%)
Substituted IndolesNucleophilic substitution90-93
Spirocyclic IndolesCyclization reactionsVaries
Fused HeterocyclesMulti-step synthesisModerate

Biological Applications

This compound exhibits notable biological activities, particularly in anticancer research. Studies have demonstrated its cytotoxic effects against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers. The mechanism involves the activation of procaspase-3, leading to apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study evaluating several derivatives of this compound, compounds showed significant cytotoxicity comparable to established anticancer agents like PAC-1. The most potent derivative exhibited three to five times higher cytotoxicity than PAC-1 across multiple cancer cell lines .

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent for various diseases beyond cancer, including infectious diseases. Its ability to interact with multiple biological targets makes it a promising candidate for drug discovery efforts .

Table 2: Potential Therapeutic Applications

Application AreaDisease TypeMechanism of Action
AnticancerColon, Prostate, LungInduction of apoptosis via procaspase-3
AntimicrobialBacterial InfectionsDisruption of cell wall synthesis
AntiviralViral InfectionsInhibition of viral replication

Comparison with Similar Compounds

Ethyl 2-oxoindoline-5-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications in scientific research and industry.

Biological Activity

Ethyl 2-oxoindoline-5-carboxylate (CAS Number: 61394-49-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a bicyclic structure with an indole moiety, characterized by the following molecular formula:

  • Molecular Formula : C₁₁H₁₁NO₃
  • Molecular Weight : Approximately 203.19 g/mol

The compound includes a carboxylic acid group at the 5-position and an ethyl substituent at the 3-position of the indoline ring, which contributes to its reactivity and biological properties.

Anticancer Properties

Research has demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various human cancer cell lines. Notable findings include:

  • Cytotoxicity : Compounds related to this compound have shown potent cytotoxicity against colon and prostate cancer cells. For instance, derivatives have been reported to induce apoptosis in these cancer cells, making them promising candidates for drug development .
  • IC50 Values : In studies evaluating the antiproliferative effects of related compounds, IC50 values have been reported as low as 0.39 μM for certain derivatives, indicating high potency compared to standard chemotherapeutics like staurosporine (IC50 = 6.81 μM) .
CompoundIC50 (μM)Cancer Cell Line
Unsubstituted Derivative3.12 ± 0.14MCF-7
5-Chloro Derivative2.72 ± 0.17MCF-7
Methyl Derivative1.85 ± 0.08MCF-7
Ethyl Derivative<0.39Various

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
  • Inhibition of Oncogenic Proteins : It has been shown to inhibit proteins such as murine double minute 2 (MDM2), which is involved in p53 regulation, thereby enhancing p53-mediated tumor suppression.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antiproliferative Activity :
    • A series of oxindole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines.
    • Results indicated that structural modifications significantly affected activity, with certain substitutions leading to enhanced potency .
  • In Silico Studies :
    • Computational modeling has been employed to predict the binding affinities of ethyl 2-oxoindoline derivatives with target proteins involved in cancer progression.
    • These studies support the design of more potent analogs based on structure-activity relationships (SAR) observed in biological assays .

Properties

IUPAC Name

ethyl 2-oxo-1,3-dihydroindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESDNLMIHZQXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517470
Record name Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61394-49-8
Record name Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the compound obtained in Step A (0.1448 mol) in glacial acetic acid (700 ml) there is added powdered zinc (0.8690 mol). The two-phase mixture is stirred at 40° C. for 8 hours. The reaction mixture is filtered and the filtrate is then evaporated to dryness. The residue is stirred in water overnight and filtered and the precipitate obtained is washed with water. The product is taken up in toluene and then evaporated to dryness, and is then taken up in ether, filtered, washed with ether and then dried in vacuo at 40° C. under P2O5 to yield the title product, which is used directly in the next Step.
Name
compound
Quantity
0.1448 mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0.869 mol
Type
catalyst
Reaction Step One

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